molecular formula C9H20N2S B1305247 Urea, 1,3-diisobutyl-2-thio- CAS No. 29214-81-1

Urea, 1,3-diisobutyl-2-thio-

Cat. No.: B1305247
CAS No.: 29214-81-1
M. Wt: 188.34 g/mol
InChI Key: YFIXICPADGNMGZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiourea derivatives, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known that thiourea derivatives can form strong hydrogen bonding interactions and coordinate metal ions , which may play a role in their interaction with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound interacts with multiple biochemical pathways.

Pharmacokinetics

It has been reported that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound induces a variety of molecular and cellular changes.

Action Environment

It is known that the physical nature and solubility of reagents in water can affect the reaction rate and selectivity of thiourea derivatives .

Biochemical Analysis

Biochemical Properties

Urea, 1,3-diisobutyl-2-thio- plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity . These interactions are crucial as they can affect neurotransmission and other biochemical pathways. Additionally, Urea, 1,3-diisobutyl-2-thio- has demonstrated potential in inhibiting glucose-6-phosphatase (G6Pase), which is involved in glucose metabolism .

Cellular Effects

The effects of Urea, 1,3-diisobutyl-2-thio- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, Urea, 1,3-diisobutyl-2-thio- can alter cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Urea, 1,3-diisobutyl-2-thio- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as AChE and BuChE, leading to their inhibition . This inhibition can result in altered neurotransmission and other downstream effects. Additionally, Urea, 1,3-diisobutyl-2-thio- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Urea, 1,3-diisobutyl-2-thio- have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Long-term studies have shown that Urea, 1,3-diisobutyl-2-thio- can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression

Dosage Effects in Animal Models

The effects of Urea, 1,3-diisobutyl-2-thio- vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit specific enzymes without causing significant toxicity . At higher doses, Urea, 1,3-diisobutyl-2-thio- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Urea, 1,3-diisobutyl-2-thio- is involved in several metabolic pathways, primarily through its interactions with enzymes. It can inhibit enzymes such as G6Pase, affecting glucose metabolism . Additionally, the compound can influence the levels of various metabolites by modulating enzyme activity and metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Urea, 1,3-diisobutyl-2-thio- is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, Urea, 1,3-diisobutyl-2-thio- may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters

Subcellular Localization

The subcellular localization of Urea, 1,3-diisobutyl-2-thio- is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Urea, 1,3-diisobutyl-2-thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal salts such as copper(I), zinc(II), and mercury(II) can yield corresponding metal complexes .

Comparison with Similar Compounds

Urea, 1,3-diisobutyl-2-thio- is unique among thiourea derivatives due to its specific molecular structure and properties. Similar compounds include other thiourea derivatives such as N,N’-Bis(2-methylpropyl)thiourea and diisobutyl thiourea . These compounds share similar chemical properties but may differ in their specific applications and reactivity. The presence of the sulfur atom in thiourea derivatives distinguishes them from urea derivatives, which contain an oxygen atom instead .

Properties

IUPAC Name

1,3-bis(2-methylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXICPADGNMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183474
Record name Urea, 1,3-diisobutyl-2-thio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29214-81-1
Record name N,N′-Bis(2-methylpropyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29214-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,3-diisobutyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,3-diisobutyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-(diisobutyl)thiourea
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